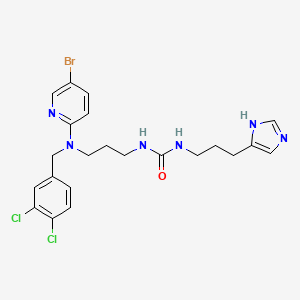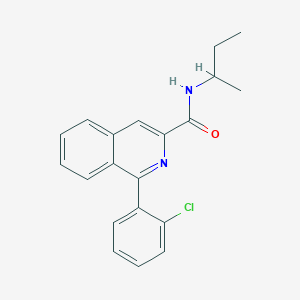
N-デスメチル-PK 11195
概要
説明
N-デスメチル-PK 11195は、放射性リガンド[N-メチル-11C]PK 11195の前駆体として機能するイソキノリンカルボキサミド誘導体ですTSPOは、ステロイド生成、アポトーシス、細胞呼吸などのさまざまな生理学的プロセスに関与しています .
科学的研究の応用
N-Desmethyl-PK 11195 has several scientific research applications:
作用機序
N-デスメチル-PK 11195は、ミトコンドリア外膜に位置するタンパク質であるTSPOに選択的に結合します。この結合は、アポトーシスや細胞呼吸などのさまざまな生理学的プロセスを調節します。 この化合物はTSPOに対する親和性が高いため、ミトコンドリアの機能と病態を研究するための貴重なツールとなっています .
類似の化合物との比較
類似の化合物
PK 11195: 親化合物で、これもTSPOリガンドです.
Ro5-4864: 同様の結合特性を持つ別のTSPOリガンド.
DASA: 異なる分子標的を持つPKM2活性化剤.
独自性
This compoundは、TSPOに対する高い親和性と、PETイメージングにおける放射性リガンドの前駆体としての使用により、ユニークです。 この特異性は、ミトコンドリアの機能と病態の詳細な研究を可能にし、研究と臨床の両方の設定において貴重なツールとなっています .
生化学分析
Biochemical Properties
N-Desmethyl-PK 11195 is known to interact with various enzymes, proteins, and other biomolecules. This interaction plays a crucial role in various biochemical reactions .
Cellular Effects
N-Desmethyl-PK 11195 has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been reported to promote mitochondrial apoptosis and block P-glycoprotein (Pgp)-mediated drug efflux to chemosensitize cancer cells . This indicates that N-Desmethyl-PK 11195 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Desmethyl-PK 11195 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to plasma-membrane sites in Pgp-expressing cells, stimulates Pgp-associated adenosine triphosphatase (ATPase) activity, and causes conformational changes in Pgp . This suggests that N-Desmethyl-PK 11195 modulates Pgp-mediated efflux by direct transporter interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl-PK 11195 have been observed to change over time. For instance, the level of unmetabolized N-Desmethyl-PK 11195 decreased slowly over time after injection . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Desmethyl-PK 11195 vary with different dosages in animal models. For instance, the bactericidal activity of N-Desmethyl-PK 11195 was correlated to the total weekly dose and was not influenced by the frequency of administration . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Desmethyl-PK 11195 is involved in various metabolic pathways. It broadly inhibits adenosine triphosphate (ATP)-binding cassette (ABC) transporters in hematologic cancer cell lines and primary leukemia-cell samples, including multidrug resistance protein (MRP), breast cancer resistance protein (BCRP), and/or Pgp .
Transport and Distribution
N-Desmethyl-PK 11195 is transported and distributed within cells and tissues. It is eliminated both through the renal and hepatobiliary systems . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Desmethyl-PK 11195 is primarily at the outer mitochondrial membrane where it binds to the peripheral benzodiazepine receptor (PBR) . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
N-デスメチル-PK 11195は、いくつかの経路によって合成できます。 一般的な方法には、3-イソキノリンオンとホルムアミドの反応が含まれ、加熱と促進触媒の添加によって加速されます . もう1つのアプローチには、11C-メチルヨウ化物由来の炭素-11を使用して、1-(2-クロロフェニル)-N-(1-メチルプロピル)-3-イソキノリンカルボキサミドをメチル化することが含まれます .
工業生産方法
This compoundの工業生産には、通常、精製のために高速液体クロマトグラフィー(HPLC)が使用されます。反応容器には、ジメチルスルホキシド(DMSO)に溶解したthis compoundと、細かく粉砕した水酸化カリウム(KOH)が事前に充填されています。 混合物を加熱してから、セミプレパラティブHPLCで精製します .
化学反応の分析
反応の種類
N-デスメチル-PK 11195は、さまざまな化学反応を起こします。これには以下が含まれます。
メチル化: 化合物は、11C-メチルヨウ化物を使用して窒素位置でメチル化されます.
酸化と還元: これらの反応はあまり報告されていませんが、化合物の構造に基づいて推測できます。
一般的な試薬と条件
メチル化: 11C-メチルヨウ化物、DMSO、およびKOHが一般的に使用されます.
酸化と還元: これらの反応のための標準試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。
主な製品
関心の高い主要な製品は[N-メチル-11C]PK 11195で、PETイメージング研究に使用されます .
科学研究への応用
This compoundには、いくつかの科学研究への応用があります。
類似化合物との比較
Similar Compounds
PK 11195: The parent compound, also a TSPO ligand.
Ro5-4864: Another TSPO ligand with similar binding properties.
Uniqueness
N-Desmethyl-PK 11195 is unique due to its high affinity for TSPO and its use as a precursor for radioligands in PET imaging. This specificity allows for detailed studies of mitochondrial function and pathology, making it a valuable tool in both research and clinical settings .
特性
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIYNJKCPZOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


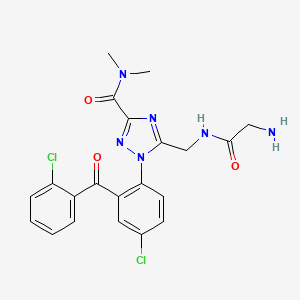

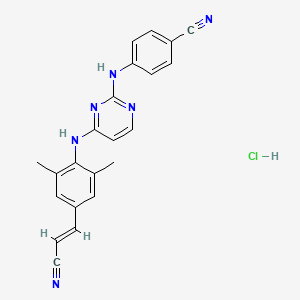
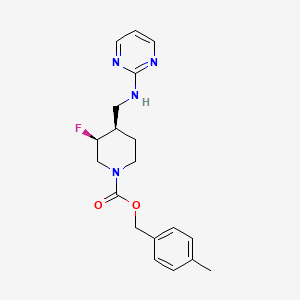
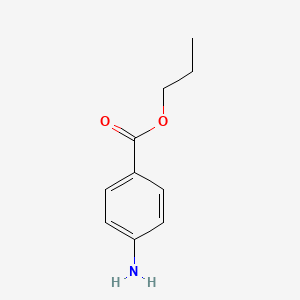

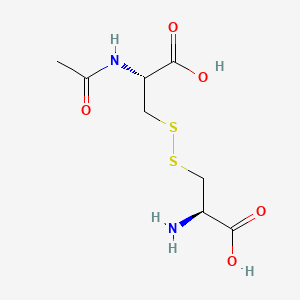
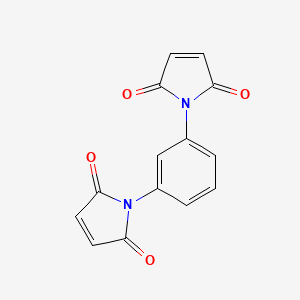

![3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole](/img/structure/B1679353.png)
![8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679354.png)
![8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)

